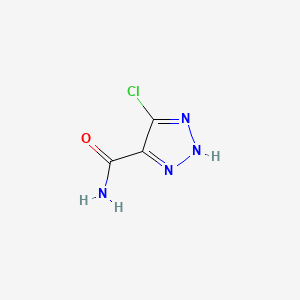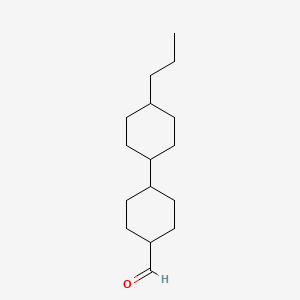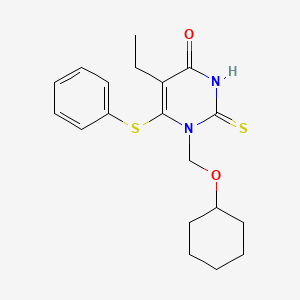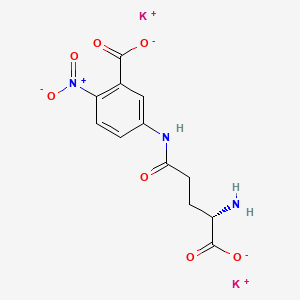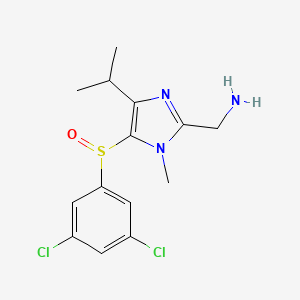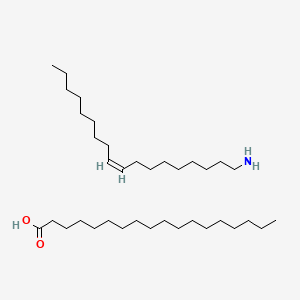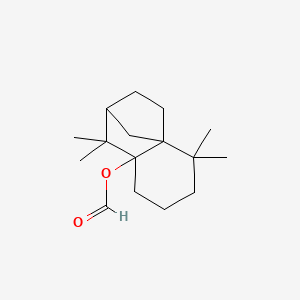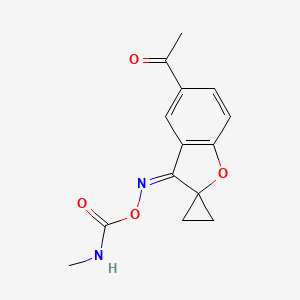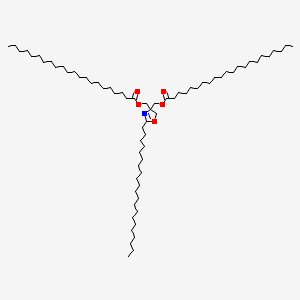
Tris(4-(diethylamino)phenyl)methylium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-(diethylamino)phenyl)methylium acetate is an organic compound with the molecular formula C31H42N3.C2H3O2. It is known for its applications in various fields, including optoelectronics and organic semiconductors . This compound is also referred to as Basic Violet 4 acetate and is recognized for its unique properties that make it suitable for use in different scientific and industrial applications .
Métodos De Preparación
The synthesis of Tris(4-(diethylamino)phenyl)methylium acetate involves several steps. One common method includes the reaction of 4-(diethylamino)benzaldehyde with aniline derivatives under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Análisis De Reacciones Químicas
Tris(4-(diethylamino)phenyl)methylium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Tris(4-(diethylamino)phenyl)methylium acetate has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it suitable for use in biological assays and imaging techniques.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties
Mecanismo De Acción
The mechanism by which Tris(4-(diethylamino)phenyl)methylium acetate exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it an effective redox mediator. It can also interact with various enzymes and proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Tris(4-(diethylamino)phenyl)methylium acetate is unique compared to other similar compounds due to its specific structural features and properties. Similar compounds include:
Triphenylamine: Known for its use in organic semiconductors and electroluminescent materials.
Tris(4-(dimethylamino)phenyl)methylium acetate: Similar in structure but with different substituents, leading to variations in properties and applications.
The uniqueness of this compound lies in its ability to enhance charge transport and its suitability for use in a wide range of optoelectronic applications .
Propiedades
Número CAS |
63157-72-2 |
|---|---|
Fórmula molecular |
C31H42N3.C2H3O2 C33H45N3O2 |
Peso molecular |
515.7 g/mol |
Nombre IUPAC |
[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;acetate |
InChI |
InChI=1S/C31H42N3.C2H4O2/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6;1-2(3)4/h13-24H,7-12H2,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
CBMNJIRTNNMVJC-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


